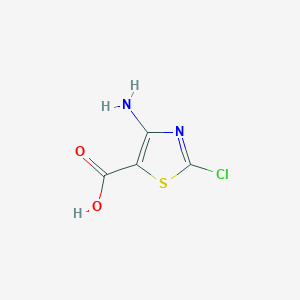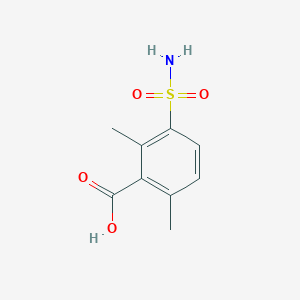
4-Amino-2-chlorothiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-chlorothiazole-5-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chlorothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of thiourea with chloroacetic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Another method involves the chlorination of 4-amino-5-carboxythiazole using thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production.
化学反応の分析
Types of Reactions
4-Amino-2-chlorothiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-amino-2-alkoxythiazole-5-carboxylic acid or 4-amino-2-thiolthiazole-5-carboxylic acid.
Oxidation: Formation of 4-nitro-2-chlorothiazole-5-carboxylic acid.
Reduction: Formation of 4-amino-2-chlorothiazole-5-methanol.
科学的研究の応用
Chemistry
In organic synthesis, 4-Amino-2-chlorothiazole-5-carboxylic acid is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution reactions makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory and anticancer agents. The compound’s ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties allow for the development of materials with specific characteristics, such as improved stability or enhanced reactivity.
作用機序
The mechanism by which 4-Amino-2-chlorothiazole-5-carboxylic acid exerts its effects is primarily through its interaction with biological macromolecules. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
- 2-Amino-5-chlorothiazole-4-carboxylic acid
- 4-Amino-2-methylthiazole-5-carboxylic acid
- 2-Chlorothiazole-4-carboxylic acid
Comparison
Compared to similar compounds, 4-Amino-2-chlorothiazole-5-carboxylic acid is unique due to the presence of both an amino group and a chlorine atom on the thiazole ring. This dual functionality allows for a wider range of chemical modifications and interactions. For instance, the presence of the chlorine atom makes it more reactive towards nucleophilic substitution compared to 2-Amino-5-chlorothiazole-4-carboxylic acid, which lacks the amino group.
特性
IUPAC Name |
4-amino-2-chloro-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-4-7-2(6)1(10-4)3(8)9/h6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLWVOBFLSMLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)

amine](/img/structure/B13513030.png)


![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)



